Neferine

Catalog No.
S003970
CAS No.
2292-16-2
M.F
C38H44N2O6
M. Wt
624.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neferine

CAS Number

2292-16-2

Product Name

Neferine

IUPAC Name

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol

Molecular Formula

C38H44N2O6

Molecular Weight

624.8 g/mol

InChI

InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3

InChI Key

MIBATSHDJRIUJK-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

Synonyms

neferine

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

Description

The exact mass of the compound Neferine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 708929. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neferine is a bis-benzylisoquinoline alkaloid primarily derived from the aquatic lotus plant, Nelumbo nucifera. Its chemical structure is characterized by the formula C38H44N2O6C_{38}H_{44}N_{2}O_{6} and a complex arrangement that includes methoxy and methyl groups, giving it unique properties within its class of organic compounds. Neferine has been detected in various food sources, notably in different types of coffee, suggesting its potential as a biomarker for dietary intake .

Neferine's mechanism of action appears to be multifaceted and may vary depending on the targeted disease process []. Some proposed mechanisms include:

  • Inhibition of NF-κB activation: Neferine may suppress the activity of NF-κB, a protein complex involved in inflammation and cancer cell survival [].
  • Antioxidant activity: Neferine's structure suggests potential for scavenging free radicals, protecting cells from oxidative damage [].
  • Modulation of autophagy: Neferine may influence the cellular recycling process (autophagy), potentially impacting cancer cell death [].
Typical of alkaloids, including:

  • Hydrolysis: Breaking down into simpler compounds under acidic or basic conditions.
  • Oxidation: Reacting with oxidizing agents, leading to the formation of various oxidative products.
  • Reduction: Can be reduced to yield different derivatives, which may exhibit altered biological activities.

These reactions are essential for understanding its stability and reactivity in biological systems.

Neferine exhibits a wide range of biological activities:

  • Anticancer Properties: Studies indicate that neferine can inhibit the proliferation of cancer cells by modulating various signaling pathways .
  • Anti-inflammatory Effects: It has been shown to inhibit inflammatory responses, potentially benefiting conditions like arthritis .
  • Antidiabetic Activity: Neferine may improve insulin sensitivity and glucose metabolism .
  • Neuroprotective Effects: Research suggests it could protect neuronal cells from oxidative stress .

These diverse activities make neferine a compound of interest in pharmacological research.

Neferine can be synthesized through various methods:

  • Extraction from Natural Sources: The most common method involves extracting neferine from Nelumbo nucifera using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step reactions involving isoquinoline derivatives and benzyl halides. This method allows for the creation of neferine analogs with potentially enhanced properties.

The choice of synthesis method often depends on the intended application and required purity levels.

Neferine has several applications across different fields:

  • Pharmaceuticals: Due to its therapeutic properties, it is being explored as a potential drug candidate for cancer, diabetes, and neurodegenerative diseases.
  • Nutraceuticals: Its presence in food products positions it as a functional ingredient with health benefits.
  • Cosmetics: The anti-aging properties have led to its inclusion in skincare formulations.

These applications highlight neferine's versatility as a bioactive compound.

Interaction studies of neferine focus on its effects on various biological targets:

  • Receptor Binding: Neferine interacts with multiple receptors, including those involved in inflammation and cancer progression.
  • Synergistic Effects: Research indicates that neferine may enhance the efficacy of other therapeutic agents when used in combination, particularly in cancer treatment .
  • Metabolic Interactions: It may influence metabolic pathways related to glucose and lipid metabolism, showcasing its potential in managing metabolic disorders .

Such studies are crucial for understanding the full therapeutic potential of neferine.

Neferine shares structural similarities with several other compounds in the benzylisoquinoline class. Here are some notable comparisons:

Compound NameStructure TypeUnique Properties
BerberineIsoquinoline AlkaloidStrong antimicrobial effects
PapaverineBenzylisoquinolineMuscle relaxant properties
MorphinePhenanthrene AlkaloidPotent analgesic effects
SanguinarineBenzylisoquinolineAnti-inflammatory and antimicrobial

Neferine is unique due to its specific combination of methoxy groups and its pronounced biological activities, particularly its anticancer and neuroprotective effects.

This detailed overview underscores neferine's significance as a bioactive compound with diverse applications and potential therapeutic benefits. Further research is warranted to fully elucidate its mechanisms of action and expand its utility in medicine and health.

XLogP3

6.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

624.31993713 g/mol

Monoisotopic Mass

624.31993713 g/mol

Heavy Atom Count

46

Other CAS

2292-16-2

Wikipedia

Neferine

Dates

Modify: 2023-09-13
[1]. Baskaran R et al. Neferine prevents autophagy induced by hypoxia through activation of Akt/mTOR pathway and Nrf2 in muscle cells. Biomed Pharmacother. 2016 Aug 29;83:1407-1413.

[2]. Baskaran R et al. Neferine prevents NF-κB translocation and protects muscle cells from oxidative stress and apoptosis induced by hypoxia. Biofactors. 2016 Jul 8;42(4):407-17.

[3]. Liu X et al. Neferine inhibits proliferation and collagen synthesis induced by high glucose in cardiac fibroblasts and reduces cardiac fibrosis in diabetic mice. Oncotarget. 2016 Aug 11.

[4]. Yu Y et al. Liensinine- and Neferine-Induced Cardiotoxicity in Primary Neonatal Rat Cardiomyocytes and Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Int J Mol Sci. 2016 Jan 29;17(2).

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